methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Overview
Description
Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylsulfonyl chloride with piperazine under basic conditions to form the 4-[(4-fluorophenyl)sulfonyl]-1-piperazine derivative.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Thiophene Carboxylate: The acetylated piperazine derivative is coupled with 4-(4-methylphenyl)-3-thiophenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methylation: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
- Methyl 2-[({4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Uniqueness
Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
methyl 2-[[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O5S2/c1-17-3-5-18(6-4-17)21-16-35-24(23(21)25(31)34-2)27-22(30)15-28-11-13-29(14-12-28)36(32,33)20-9-7-19(26)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKFQMGBLXQGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107509 | |
Record name | Methyl 2-[[2-[4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-03-1 | |
Record name | Methyl 2-[[2-[4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883543-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[2-[4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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